molecular formula C8H8ClNO2 B1315883 Methyl 6-(chloromethyl)nicotinate CAS No. 49668-90-8

Methyl 6-(chloromethyl)nicotinate

Cat. No. B1315883
CAS RN: 49668-90-8
M. Wt: 185.61 g/mol
InChI Key: UAYKHVMBFFBZFI-UHFFFAOYSA-N
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Patent
US06617299B1

Procedure details

Methyl 6-methylnicotinate (10 g, 66.2 mmol) was dissolved in dichloromethane (150 ml). 3-Chloroperoxybenzoic acid (17 g, 112 mmol) was added and the mixture was stirred for 3 hours at room temperature. Saturated NaHCO3 solution (200 ml) was added and the mixture was stirred for an additional hour. The dichloromethane layer was separated and the aqueous layer was extracted with dichloromethane (2×100 ml). The combined dichloromethane layers were washed with saturated NaHCO3 (aq) (100 ml), brine (100 ml) and dried (Na2SO4). After evaporation of the solvent methyl 6-(chloromethyl)nicotinate N-oxide (7.8 g, 51.0 mmol) was obtained as a creme colored solid, mp 90.4-90.8° C., which was combined with p-toluenesulfonyl chloride (10.7 g, 56.1 mmol) and dioxane (100 ml) under an Argon atmosphere. The reaction mixture was heated under reflux for 1 night. After cooling to room temperature the solvent was evaporated and the residue dissolved in dichloromethane (200 ml). The solution was washed with saturated Na2CO3 (aq) (2×100 ml), brine (50 ml) and dried (Na2SO4). After evaporation of the solvent the product was purified by column chromatography (SiO2, using hexane/ethyl acetate 10:2.5 as an eluens) to give methyl 6-(chloromethyl)nicotinate (5.71 g, 46% overall yield) as a slightly yellow solid. An analytically pure sample could be obtained by recrstallization from n-hexane, mp 63.5-63.8° C.; 1H-NMR (CDCl3) δ 3.94 (s, 3H) 4.70 (s, 2H), 7.58 (d, 1H, J=8.4 Hz), 8.30 (dd, 1H, J=8.1 Hz, J=2.2 Hz), 9.08 (d, 1H, J=1.5 Hz); Anal. Calcd. for C8H8ClNO2: C 51.77, H 4.34, N 7.55; found: C 51.50, H 4.23, N 7.46.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
methyl 6-(chloromethyl)nicotinate N-oxide
Quantity
7.8 g
Type
reactant
Reaction Step Four
Quantity
10.7 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=CC(C(OC)=O)=CN=1.ClC1C=C(C=CC=1)C(OO)=O.C([O-])(O)=O.[Na+].[Cl:28][CH2:29][C:30]1[CH:39]=[CH:38][C:33]([C:34]([O:36][CH3:37])=[O:35])=[CH:32][N+:31]=1[O-].C1(C)C=CC(S(Cl)(=O)=O)=CC=1>ClCCl.O1CCOCC1>[Cl:28][CH2:29][C:30]1[CH:39]=[CH:38][C:33]([C:34]([O:36][CH3:37])=[O:35])=[CH:32][N:31]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NC=C(C(=O)OC)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
methyl 6-(chloromethyl)nicotinate N-oxide
Quantity
7.8 g
Type
reactant
Smiles
ClCC1=[N+](C=C(C(=O)OC)C=C1)[O-]
Step Five
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional hour
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
The combined dichloromethane layers were washed with saturated NaHCO3 (aq) (100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
was obtained as a creme colored solid, mp 90.4-90.8° C., which
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 night
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (200 ml)
WASH
Type
WASH
Details
The solution was washed with saturated Na2CO3 (aq) (2×100 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC1=NC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.71 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.